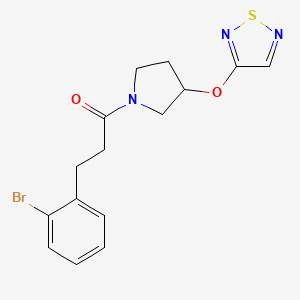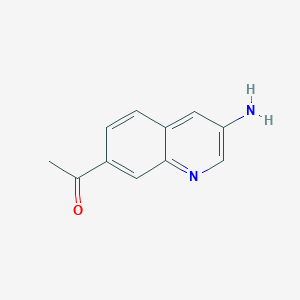
1-(3-氨基喹啉-7-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminoquinolin-7-yl)ethanone is a chemical compound with the molecular formula C11H10N2O . It is also known by its English alias MFCD30183578 . This compound is used in various fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline compounds, such as 1-(3-Aminoquinolin-7-yl)ethanone, has been a subject of numerous studies. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 1-(3-Aminoquinolin-7-yl)ethanone can be analyzed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, which can produce impressive simulation visualizations .Chemical Reactions Analysis
Quinoline, the core structure of 1-(3-Aminoquinolin-7-yl)ethanone, participates in both electrophilic and nucleophilic substitution reactions . The Combes/Conrad–Limpach reaction, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, is one of the methods used to synthesize quinoline derivatives .Physical And Chemical Properties Analysis
1-(3-Aminoquinolin-7-yl)ethanone is a solid at room temperature . It should be stored in a dark place under an inert atmosphere . The molecular weight of this compound is 186.21 .科学研究应用
抗氧化、抗真菌和抗菌活性
合成了一系列基于芳基磺酰胺的3-乙酰基-2-甲基-4-苯基喹啉衍生物,其中包括1-(3-氨基喹啉-7-基)乙酮的衍生物。这些衍生物表现出显著的抗氧化、抗真菌和抗菌性能。其中一种化合物表现出显著的自由基清除活性,而其他化合物对各种菌株显示出相当大的抗真菌和抗菌活性 (Kumar & Vijayakumar, 2017)。
合成N-(3-氰基-7-乙氧基-4-氧代-1,4-二氢喹啉-6-基)乙酰胺
通过2-氨基苯乙酮的环化反应,开发了一种实用的合成途径,合成了N-(3-氰基-7-乙氧基-4-氧代-1,4-二氢喹啉-6-基)乙酰胺,展示了1-(3-氨基喹啉-7-基)乙酮在合成化学中的多功能性 (Wenpeng et al., 2014)。
抗结核病和细胞毒性研究
从1-(3-氨基喹啉-7-基)乙酮合成了3-杂环芳基硫喹啉衍生物,并对其进行了体外抗结核病和细胞毒性评估。发现一些衍生物对结核分枝杆菌具有高活性,且对细胞毒性影响较小 (Chitra et al., 2011)。
细胞毒活性和荧光性质
研究了从1-(3-氨基喹啉-7-基)乙酮合成的3-羟基喹啉-4(1H)-酮衍生物,重点关注它们对各种癌细胞系的细胞毒活性和荧光性质。这项研究有助于开发潜在的抗癌药物 (Kadrić等,2014)。
金属配合物的抗真菌活性
从1-(3-氨基喹啉-7-基)乙酮衍生的配体金属配合物显示出显著的抗真菌活性。这项研究突出了在抗真菌应用中使用这些配合物的潜力 (Raj & Patel, 2015)。
合成和评价4-氨基喹啉衍生物
使用1-(3-氨基喹啉-7-基)乙酮合成了一系列4-氨基喹啉衍生物,对人类乳腺肿瘤细胞系表现出显著的细胞毒效应。这些发现对于新型抗癌药物的开发至关重要 (Zhang et al., 2007)。
VEGFR-II抑制剂用于癌症管理
从1-(3-氨基喹啉-7-基)乙酮合成的新型7-氯-4-(哌嗪-1-基)喹啉衍生物显示出作为VEGFR-II抑制剂的有希望结果,这是癌症管理中的一个关键靶点。这项研究为癌症治疗的新治疗策略提供了见解 (Aboul-Enein et al., 2017)。
作用机制
安全和危害
The safety information for 1-(3-Aminoquinolin-7-yl)ethanone indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
未来方向
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
属性
IUPAC Name |
1-(3-aminoquinolin-7-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUFVQZQJSYAFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=C(C=C2C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoquinolin-7-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)
![N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2366709.png)
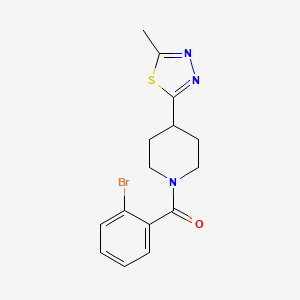

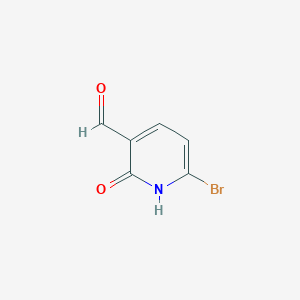
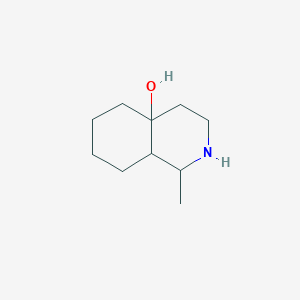


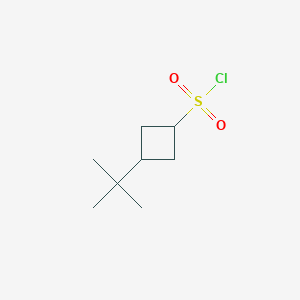
![(2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2366719.png)
![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)
![3-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366723.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2366728.png)
